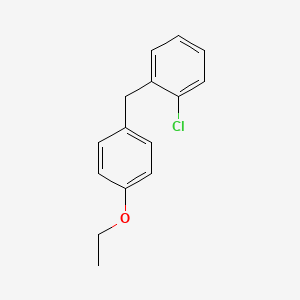1-chloro-2-(4-ethoxybenzyl)benzene
CAS No.: 1662702-90-0
Cat. No.: VC7874545
Molecular Formula: C15H15ClO
Molecular Weight: 246.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1662702-90-0 |
|---|---|
| Molecular Formula | C15H15ClO |
| Molecular Weight | 246.73 g/mol |
| IUPAC Name | 1-chloro-2-[(4-ethoxyphenyl)methyl]benzene |
| Standard InChI | InChI=1S/C15H15ClO/c1-2-17-14-9-7-12(8-10-14)11-13-5-3-4-6-15(13)16/h3-10H,2,11H2,1H3 |
| Standard InChI Key | KETHSKCEXFAVNR-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)CC2=CC=CC=C2Cl |
| Canonical SMILES | CCOC1=CC=C(C=C1)CC2=CC=CC=C2Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-Chloro-2-(4-ethoxybenzyl)benzene features a central benzene ring with two substituents:
-
Chlorine atom at the 1-position, imparting electrophilic reactivity.
-
4-Ethoxybenzyl group at the 2-position, consisting of a benzyl moiety with an ethoxy (–OCH₂CH₃) group at the para position .
The ethoxy group enhances lipophilicity (LogP ≈ 4.2), while the chlorine atom contributes to molecular polarity (PSA = 9.23 Ų) .
Physical Properties
Table 1 compares inferred properties of 1-chloro-2-(4-ethoxybenzyl)benzene with its halogenated derivatives:
The reduced molecular weight relative to bromo/iodo derivatives correlates with lower density and vapor pressure (estimated 0.02 mmHg at 25°C) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-chloro-2-(4-ethoxybenzyl)benzene mirrors methods developed for its brominated analogue :
Step 1: Friedel-Crafts Acylation
2-Chlorobenzoic acid reacts with phenetole (4-ethoxyphenylmethanol) in dichloromethane (DCM) under Lewis acid catalysis (e.g., AlCl₃) to form 2-chloro-4′-ethoxybenzophenone .
Step 2: Ketone Reduction
The benzophenone intermediate undergoes reduction using triethylsilane (Et₃SiH) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF), yielding the target compound .
Critical Optimization
-
Solvent Selection: Avoiding acetonitrile prevents nucleophilic side reactions (e.g., impurity formation via nitrile addition) .
-
Temperature Control: Maintaining 0–5°C during AlCl₃ addition minimizes decomposition .
Industrial-Scale Production
A patented one-pot process achieves 85–90% yield by integrating acylation and reduction without intermediate isolation :
-
Reaction: 2-Chlorobenzoic acid (2.0 g), phenetole (1.1 mL), and AlCl₃ (2.3 g) in DCM (20 mL) at 0–5°C for 2 hours.
-
Reduction: Addition of Et₃SiH (3.4 mL) at 20–25°C for 36 hours.
-
Workup: Washing with NaHCO₃ (8%) and concentration under vacuum .
Pharmaceutical Applications
Structure-Activity Relationships (SAR)
-
Chlorine Substituent: Enhances metabolic stability by blocking cytochrome P450 oxidation.
-
Ethoxy Group: Improves membrane permeability via increased lipophilicity .
Recent Advances and Future Directions
Green Chemistry Initiatives
Recent efforts focus on replacing DCM with cyclopentyl methyl ether (CPME), a safer solvent with comparable efficacy .
Computational Modeling
Density functional theory (DFT) studies predict regioselectivity in electrophilic substitutions, guiding derivative synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume